tert-butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate
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Overview
Description
Tert-butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate is an organic compound with the empirical formula C10H22N2O3 . It has a molecular weight of 218.29 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string for this compound is CNCCOCCNC(=O)OC©©C . The InChI key is VULKFBHOEKTQSF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The predicted density of this compound is 1.033±0.06 g/cm3 . The predicted boiling point is 349.1±27.0 °C . The pKa is predicted to be 12.26±0.46 .Scientific Research Applications
- Anticancer Agents : Researchers have explored the potential of this compound as an anticancer agent. Its unique structure and interactions with cellular components make it an interesting candidate for further investigation .
- Targeted Drug Delivery : The tert-butyl group can serve as a protective moiety during drug synthesis. By attaching therapeutic molecules to this compound, scientists can design prodrugs that release the active drug selectively at the desired site .
- Piperazine Derivatives : tert-Butyl N-[2-[2-(methylamino)ethoxy]ethyl]carbamate serves as a building block for synthesizing piperazine derivatives. These derivatives find applications in the synthesis of amides, sulphonamides, Mannich bases, Schiff’s bases, and other organic compounds .
- BCN-Amine : The compound has been used in copper-free click chemistry reactions. Researchers functionalize it with azide-containing molecules for bioconjugation purposes, enabling site-specific labeling and protein modification .
- Jaspine B Intermediate : tert-Butyl N-[2-[2-(methylamino)ethoxy]ethyl]carbamate is an intermediate in the synthesis of jaspine B, a natural product isolated from sponges. Jaspine B exhibits cytotoxic activity against human carcinoma cell lines .
- ®-tert-Butyl Benzyl (1-hydroxybut-3-yn-2-yl)carbamate : This compound, synthesized from L-Serine, serves as an intermediate in chiral synthesis. It has potential applications in asymmetric catalysis and drug development .
- Calixarene Derivatives : tert-Butyl N-[2-[2-(methylamino)ethoxy]ethyl]carbamate derivatives have been explored for their coordination properties. For instance, 4-tert-butylcalix4arenetetraacetic acid tetraethyl ester can form complexes with metal ions .
Medicinal Chemistry and Drug Development
Organic Synthesis and Building Blocks
Click Chemistry and Bioconjugation
Natural Product Synthesis
Chiral Synthesis
Materials Science and Coordination Chemistry
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[2-[2-(methylamino)ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12-6-8-14-7-5-11-4/h11H,5-8H2,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIDLUCPPDCBPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate | |
CAS RN |
1185772-28-4 |
Source
|
Record name | tert-butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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